molecular formula C13H10F2N4OS B10962405 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10962405
M. Wt: 308.31 g/mol
InChI Key: QDHPITATACBGTK-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene ring, a pyrazole ring, and a difluoromethyl group, making it an interesting subject for research and development.

Properties

Molecular Formula

C13H10F2N4OS

Molecular Weight

308.31 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H10F2N4OS/c14-13(15)19-5-4-9(18-19)11(20)17-12-8(6-16)7-2-1-3-10(7)21-12/h4-5,13H,1-3H2,(H,17,20)

InChI Key

QDHPITATACBGTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C=C3)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Cyclopenta[b]thiophene Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.

    Construction of Pyrazole Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Cyanogen bromide, sodium cyanide, difluoromethyl iodide, various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

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